(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid
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Overview
Description
(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 3-nitroacrylic acid under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Alkyl halides, sodium hydride, dimethylformamide (DMF) solvent, 50-70°C.
Condensation: Alcohols or amines, sulfuric acid catalyst, reflux conditions.
Major Products Formed
Reduction: (5-cyclopropyl-3-amino-1H-pyrazol-1-yl)acetic acid.
Substitution: Various alkyl or aryl derivatives of the original compound.
Condensation: Esters or amides of this compound.
Scientific Research Applications
(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The cyclopropyl group may enhance the compound’s binding affinity to its targets by providing steric hindrance and increasing hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
(5-cyclopropyl-3-amino-1H-pyrazol-1-yl)acetic acid: Similar structure but with an amino group instead of a nitro group.
(5-cyclopropyl-3-methyl-1H-pyrazol-1-yl)acetic acid: Similar structure but with a methyl group instead of a nitro group.
(5-cyclopropyl-3-chloro-1H-pyrazol-1-yl)acetic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This reactivity can be advantageous in the synthesis of complex molecules and in biological applications where specific interactions with molecular targets are desired .
Properties
Molecular Formula |
C8H9N3O4 |
---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-(5-cyclopropyl-3-nitropyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C8H9N3O4/c12-8(13)4-10-6(5-1-2-5)3-7(9-10)11(14)15/h3,5H,1-2,4H2,(H,12,13) |
InChI Key |
ZBEDMESWOQANFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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